2-Naphthalenecarbonyl chloride, 3-(acetyloxy)-
Description
2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- is a naphthalene-derived acyl chloride featuring a carbonyl chloride group at position 2 and an acetyloxy (-OAc) substituent at position 3. The acetyloxy group, an ester functional moiety, modifies the compound’s reactivity and physicochemical properties compared to unsubstituted or hydroxylated analogs.
This compound likely serves as a reactive intermediate in organic synthesis, particularly in acylations where the acetyloxy group acts as a protective moiety or directs regioselectivity. Its reactivity is influenced by the electron-withdrawing nature of the acetyloxy group, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions .
Properties
IUPAC Name |
(3-carbonochloridoylnaphthalen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c1-8(15)17-12-7-10-5-3-2-4-9(10)6-11(12)13(14)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYVCSPKUYCDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- typically involves the acylation of 2-naphthol with acetyl chloride, followed by chlorination. The reaction conditions often require the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and distillation is common to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form 2-naphthalenecarboxylic acid and acetic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and water. The reactions are typically carried out under mild conditions with the use of a base such as pyridine to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide (NaOH) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
2-Naphthalenecarboxylic Acid and Acetic Acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, thereby modulating their activity. The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Trends
- Steric and Electronic Effects : Computational studies on analogous compounds suggest that electron-withdrawing substituents (e.g., -OAc) at position 3 reduce energy barriers for nucleophilic attack at the carbonyl carbon by ~15–20% compared to electron-donating groups .
- Stability : The acetyloxy group improves hydrolytic stability relative to hydroxylated analogs, as demonstrated by accelerated stability testing (e.g., 90% retention after 24 hours in humid conditions vs. 50% for hydroxylated derivatives) .
Biological Activity
2-Naphthalenecarbonyl chloride, 3-(acetyloxy)-, also known as 6-acetoxy-2-naphthalenecarbonyl chloride, is a compound with significant potential in various biological applications. Its structure includes a naphthalene moiety and an acetyloxy group, which contribute to its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical structure of 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- can be represented as follows:
- Molecular Formula: C12H9ClO3
- Molar Mass: 232.65 g/mol
- CAS Number: 53855-64-4
The biological activity of 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- is primarily attributed to its electrophilic nature due to the carbonyl chloride functional group. This allows it to react with nucleophiles, leading to various biochemical interactions. The compound has been investigated for its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to 2-Naphthalenecarbonyl chloride exhibit antimicrobial properties. For example, studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Properties
The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cells. Studies have demonstrated that naphthalene-based compounds can inhibit cell proliferation and promote programmed cell death through the activation of caspases and other apoptotic pathways .
Case Studies
- Antimicrobial Screening : A study conducted on various naphthalene derivatives, including 2-Naphthalenecarbonyl chloride, revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.
- Anticancer Activity : In vitro assays showed that 2-Naphthalenecarbonyl chloride could reduce the viability of specific cancer cell lines by over 50% at concentrations below 10 µM. The study suggested that this effect is mediated through mitochondrial dysfunction and increased oxidative stress in cancer cells .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key considerations for synthesizing 2-naphthalenecarbonyl chloride derivatives with acetyloxy substituents?
Methodological Answer:
Synthesis typically involves functionalizing naphthalene derivatives via nucleophilic acyl substitution or esterification. For example, analogous compounds like (2-naphthyloxy)acetyl chloride are synthesized by reacting propargyl bromide with naphthol derivatives in DMF using K₂CO₃ as a base, with reaction progress monitored via TLC . Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (room temperature to reflux), and stoichiometric ratios of reagents. Post-synthesis, crude products are extracted using solvents like ethyl acetate and dried under reduced pressure. Purification steps (e.g., column chromatography) may be omitted for initial screening but are critical for high-purity yields in advanced studies.
Basic: How can researchers characterize the structural integrity of 3-(acetyloxy)-2-naphthalenecarbonyl chloride?
Methodological Answer:
Characterization combines spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify acetyloxy (-OAc) and carbonyl (C=O) groups. For example, the acetyl proton in similar compounds resonates at δ 2.1–2.3 ppm .
- FT-IR : Confirms carbonyl stretches (~1750 cm⁻¹ for acyl chlorides) and ester C-O-C bonds (~1250 cm⁻¹) .
- HPLC/MS : Validates molecular weight (e.g., using ESI-MS) and purity. Reference standards, such as 2-naphthoxy acetic acid derivatives, are essential for calibration .
Advanced: How can computational modeling optimize reaction pathways for synthesizing acetyloxy-substituted naphthalene derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) . Key steps:
Simulate nucleophilic attack on the acyl chloride group to evaluate steric/electronic effects of the acetyloxy substituent.
Use software like Gaussian or ORCA to calculate activation energies for competing pathways.
Validate predictions via small-scale experiments (e.g., varying solvents from DMF to dichloromethane) .
Advanced: How to resolve contradictions in biological activity data, such as selective enzyme inhibition?
Methodological Answer:
Contradictions (e.g., inhibition of grapevine ADH but not yeast ADH ) require:
Enzyme Assay Optimization : Test under standardized pH, temperature, and cofactor conditions.
Structural Analysis : Use X-ray crystallography or molecular docking to compare binding interactions. The acetyloxy group’s steric bulk may hinder access to yeast ADH’s active site.
Mutagenesis Studies : Modify enzyme residues to identify critical binding regions.
Advanced: What safety protocols are recommended for handling reactive acyl chlorides like this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., HCl gas).
- Waste Management : Quench excess acyl chloride with ice-cold sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How does the acetyloxy group influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The acetyloxy group at position 3 introduces steric hindrance and electron-withdrawing effects, slowing nucleophilic attack on the carbonyl carbon. Methodological insights:
- Compare reaction rates with/without the substituent using kinetic studies (e.g., UV-Vis monitoring).
- Solvent polarity (e.g., dichloromethane vs. THF) modulates reactivity; polar aprotic solvents stabilize transition states .
Advanced: How to develop robust analytical methods for quantifying trace impurities in this compound?
Methodological Answer:
- GC-MS/HPLC-DAD : Use gradient elution with C18 columns and acetonitrile/water mobile phases. Calibrate with certified reference materials (e.g., naphthol derivatives ).
- Limit of Detection (LOD) : Optimize via signal-to-noise ratios (≥3:1) for acetyloxy-related degradation products.
Advanced: What environmental impact assessments are relevant for acetyloxy-naphthalene derivatives?
Methodological Answer:
- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to evaluate aquatic toxicity .
- Degradation Studies : Monitor hydrolysis rates under varying pH/temperature conditions. The acetyloxy group hydrolyzes to acetic acid, altering bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
